2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H15ClN2O5 and its molecular weight is 350.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0669493 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Toxicology
Chlorophenols in the Environment : Chlorophenols, including 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides in agriculture and are among the most prevalent pollutants in the environment. Research indicates that these compounds exhibit moderate to high persistence under certain conditions and may exert considerable toxic effects on aquatic life and mammals over long-term exposure. Their presence in water, soil, and air raises concerns about ecosystem health and necessitates ongoing monitoring and evaluation (Krijgsheld & Gen, 1986).
Toxicological Effects and Human Exposure : The industrial use of chlorinated compounds, such as those resulting from the Seveso accident involving dioxin exposure, highlights the potential for significant human and environmental health impacts. Long-term studies have shown associations between exposure to such compounds and increased risks of certain cancers, cardiovascular, and respiratory diseases. These findings underscore the importance of understanding the toxicological profiles of chlorophenols and related compounds to mitigate health risks (Bertazzi et al., 1998).
Pharmacological Applications
Hepatoprotective and Nephroprotective Activities : The flavonoid chrysin, similar in its chemical nature to the compound , has been studied for its protective effects against various toxic agents. Research demonstrates chrysin's efficacy in mitigating the hepatotoxic and nephrotoxic effects of environmental and pharmaceutical toxins through antioxidant and anti-apoptotic mechanisms. This highlights the potential therapeutic applications of related compounds in protecting against organ damage induced by toxic exposures (Pingili et al., 2019).
Environmental Fate and Behavior
Behavior and Eco-toxicological Effects : The widespread use of 2,4-D and its detection in various environmental compartments have raised concerns about its eco-toxicological effects. Studies indicate that 2,4-D can have lethal effects on non-target organisms, including humans, at different trophic levels. This underscores the need for comprehensive research to understand the environmental fate, accumulation, and potential long-term exposure impacts of chlorophenols and related herbicides (Islam et al., 2017).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-7-6-12(23-2)9-15(14)19(21)22/h3-10H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQIAALXQCELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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